molecular formula C13H24Cl2N4 B2898696 N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride CAS No. 2378503-14-9

N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride

カタログ番号 B2898696
CAS番号: 2378503-14-9
分子量: 307.26
InChIキー: PQVRFJHNWABWNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride, also known as PF-06463922, is a small molecule inhibitor of the receptor tyrosine kinase, c-MET. The c-MET receptor is a protein that plays a critical role in cell growth, survival, and migration. The overexpression of c-MET has been linked to various types of cancer, making it an attractive target for cancer therapy.

作用機序

N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride is a selective inhibitor of c-MET, which is a receptor tyrosine kinase that is activated by its ligand, hepatocyte growth factor (HGF). The binding of HGF to c-MET leads to the activation of downstream signaling pathways that promote cell growth, survival, and migration. This compound binds to the ATP-binding site of c-MET, preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on c-MET activity in preclinical models of cancer. Inhibition of c-MET activity by this compound leads to decreased cell proliferation, migration, and invasion. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One advantage of N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride is its selectivity for c-MET, which makes it a promising therapeutic agent for the treatment of cancer. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.

将来の方向性

For the development of N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride include the evaluation of its efficacy in clinical trials. In addition, further research is needed to determine the optimal dosing regimen and to identify potential biomarkers that can predict response to treatment with this compound. Other future directions include the development of more potent and selective c-MET inhibitors and the evaluation of the combination of this compound with other cancer therapies.

合成法

N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis of this compound involves the coupling of 1-(3-chloropropyl)piperidine with 1-(3-chloropropyl)-3,5-dichloropyridazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the resulting intermediate with hydrochloric acid.

科学的研究の応用

N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride has been extensively studied in preclinical models of cancer, including lung cancer, breast cancer, and gastric cancer. In these studies, this compound has been shown to inhibit c-MET activity, leading to decreased cell proliferation, migration, and invasion. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

特性

IUPAC Name

N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4.2ClH/c1-11(2)14-10-12-5-8-17(9-6-12)13-4-3-7-15-16-13;;/h3-4,7,11-12,14H,5-6,8-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVRFJHNWABWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCN(CC1)C2=NN=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。